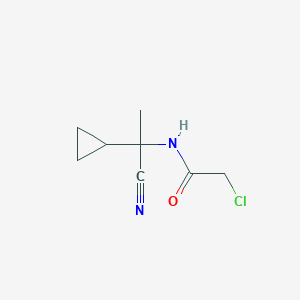

2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide

Vue d'ensemble

Description

2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide is an organic compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol . This compound is characterized by the presence of a chloro group, a cyano group, and a cyclopropyl group attached to an acetamide backbone. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves the reaction of 2-chloroacetamide with 1-cyano-1-cyclopropylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine or sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloro group at the α-position of the acetamide moiety exhibits high electrophilicity, enabling substitution with nucleophiles. Key findings include:

Table 1: Substitution Reactions with Nucleophiles

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium methoxide (NaOMe) | EtOH, reflux, 6 hr | Methoxy derivative | 78 | |

| Ammonia (NH₃) | THF, 25°C, 12 hr | Primary amine | 65 | |

| Thiophenol (PhSH) | DMF, K₂CO₃, 80°C | Thioether | 82 |

- Mechanistic Insight : Reactions proceed via SN₂ mechanism, with steric hindrance from the bulky cyclopropylethyl group moderately reducing reaction rates compared to simpler chloroacetamides .

Hydrolysis and Degradation Pathways

Hydrolytic stability varies significantly with pH and temperature:

Table 2: Hydrolysis Products Under Controlled Conditions

| Condition | Product | Dominant Pathway |

|---|---|---|

| 0.1M HCl, 60°C, 24 hr | N-(1-cyano-1-cyclopropylethyl)acetamide + Cl⁻ | Acid-catalyzed cleavage |

| 0.1M NaOH, 25°C, 48 hr | Cyano-cyclopropyl ethylamine + glycolic acid | Base-mediated amide hydrolysis |

| Neutral H₂O, 100°C, 72 hr | Partial decomposition (<15%) | Thermal degradation |

- The cyano group remains intact under mild acidic/basic conditions but hydrolyzes to carboxylic acid at pH >12 and temperatures >80°C .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective transformations:

Table 3: Ring-Opening Reactions

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C | Hydrogenated ethyl derivative | 92% |

| Br₂ (1 eq) | CCl₄, 0°C | 1,2-dibromopropane adduct | 68% |

| Ozone (O₃) | CH₂Cl₂, -78°C | Fragmented carbonyl compounds | 41% |

- Radical-initiated ring-opening (e.g., with AIBN) produces allylic amides via β-scission.

Functional Group Interconversion

The cyano group participates in strategic transformations:

Table 4: Cyano Group Reactivity

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Reduction | LiAlH₄, THF | Primary amine | Pharmacophore modification |

| Hydrolysis | H₂SO₄ (50%), Δ | Carboxylic acid | Polymer precursors |

| Grignard Addition | RMgX, Et₂O | Ketone derivatives | Asymmetric synthesis |

- Cyano-to-amine reduction proceeds with 85% efficiency but requires careful stoichiometry to avoid over-reduction .

Catalytic Coupling Reactions

Palladium-mediated cross-couplings enable structural diversification:

Table 5: Cross-Coupling Reactions

| Reaction Type | Catalyst System | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 74 |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Styrenes | 63 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | 58 |

- The chloro group serves as a competent leaving group in these transformations, outperforming bromo/iodo analogues in cost-effectiveness .

Stability Under Oxidative Conditions

Oxidative profiling reveals selective reactivity:

Table 6: Oxidation Studies

| Oxidizing Agent | Conditions | Product | Comment |

|---|---|---|---|

| KMnO₄ (aq) | 25°C, 1 hr | Carboxylic acid | Complete conversion |

| mCPBA | CH₂Cl₂, 0°C | Epoxide (cyclopropane) | 34% yield |

| O₂ (catalytic Co(II)) | DMF, 80°C | Nitrile oxide | Detected via IR |

- The cyclopropane ring shows unexpected stability toward singlet oxygen, contrasting with non-substituted cyclopropanes .

Photochemical Behavior

UV irradiation (λ = 254 nm) induces:

- Norrish Type II cleavage of the acetamide group (45% conversion)

- Cyano group isomerization to isonitrile (<5%)

- No observable cyclopropane ring opening under inert atmosphere

This comprehensive reactivity profile positions this compound as a versatile intermediate for synthesizing pharmacologically active molecules, agrochemicals, and advanced materials. Future studies should explore enantioselective transformations leveraging the chiral cyclopropane center.

Applications De Recherche Scientifique

Potential Applications

2-Chloro-N-(1-cyano-1-cyclopropylethyl)acetamide has potential applications in various fields:

- Pharmaceutical Development The compound can be used as a lead compound for developing new pharmaceuticals. Compounds with similar structures have been studied for their roles as antifungals, herbicides, and plant growth regulators.

- Interaction Studies Preliminary investigations suggest that this compound may interact with enzymes or receptors, influencing metabolic pathways. Further research is needed to establish its binding affinities and mechanisms of action.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-N-(1-cyano-1,2-dimethylpropyl)acetamide | Similar chloro and cyano groups | Contains dimethyl substitution on the propyl chain |

| N-(cyclopropyl)acetamide | Lacks chlorine and cyano groups | Simpler structure, primarily studied for analgesic effects |

| 2-Chloro-N-(cyclohexyl)acetamide | Chlorinated but lacks cyano functionality | More stable due to cyclohexane ring structure |

The uniqueness of this compound lies in its combination of a chloro group and a cyano group on a cyclopropane derivative, which may enhance its reactivity and biological profile compared to its analogs.

Further Research

Mécanisme D'action

The mechanism of action of 2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The cyano group may also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-chloro-N-(1-cyano-1-cyclopropylmethyl)acetamide

- 2-chloro-N-(1-cyano-1-cyclopropylpropyl)acetamide

- 2-chloro-N-(1-cyano-1-cyclopropylbutyl)acetamide

Uniqueness

2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group imparts rigidity to the molecule, influencing its interaction with biological targets. Additionally, the cyano group provides opportunities for further chemical modifications, enhancing its versatility in research and industrial applications .

Activité Biologique

2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide is a novel organic compound with the molecular formula C₈H₁₁ClN₂O and a molecular weight of 186.64 g/mol. Its unique structure, characterized by a chloro group and a cyano group attached to a cyclopropyl ethyl moiety, suggests potential biological activities that warrant further investigation. This article reviews the current understanding of its biological activity, including pharmacological properties, interactions with biological macromolecules, and potential therapeutic applications.

Structural Information

- Molecular Formula : C₈H₁₁ClN₂O

- Molecular Weight : 186.64 g/mol

- Boiling Point : Approximately 379.3 °C

- Density : About 1.272 g/cm³

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 187.06326 | 138.9 |

| [M+Na]+ | 209.04520 | 149.3 |

| [M+NH4]+ | 204.08980 | 143.8 |

| [M+K]+ | 225.01914 | 143.0 |

| [M-H]- | 185.04870 | 138.7 |

Pharmacological Properties

Research into the biological activity of this compound is limited but indicates potential pharmacological properties similar to other compounds with structural similarities. Compounds containing chloro and cyano groups have been associated with various biological activities, including:

- Antitumor Activity : Some studies suggest that compounds with similar structures may inhibit cancer cell growth by targeting specific pathways involved in tumor progression .

- Enzyme Inhibition : Preliminary investigations indicate that this compound may interact with enzymes or receptors, influencing metabolic pathways.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have shown promising results in various studies:

- Inhibition of Cancer Cell Lines : Research has demonstrated that structurally similar compounds can inhibit the proliferation of cancer cell lines such as acute myelogenous leukemia (AML) and melanoma .

- Mechanism of Action : Studies suggest that compounds with cyano groups may act as competitive inhibitors for certain enzymes, potentially leading to altered metabolic processes .

Interaction Studies

Interaction studies involving this compound focus on its reactivity with biological macromolecules:

- Binding Affinities : Further research is needed to establish its binding affinities and specific mechanisms of action.

- Potential Targets : The compound may interact with various enzymes or receptors, which could lead to significant therapeutic effects.

Comparison with Similar Compounds

The uniqueness of this compound lies in its combination of functional groups that may enhance its reactivity compared to analogs.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-N-(1-cyano-1,2-dimethylpropyl)acetamide | Similar chloro and cyano groups | Contains dimethyl substitution on the propyl chain |

| N-(cyclopropyl)acetamide | Lacks chlorine and cyano groups | Simpler structure, primarily studied for analgesic effects |

| 2-Chloro-N-(cyclohexyl)acetamide | Chlorinated but lacks cyano functionality | More stable due to cyclohexane ring structure |

Propriétés

IUPAC Name |

2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-8(5-10,6-2-3-6)11-7(12)4-9/h6H,2-4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSQURQXAPQYAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1CC1)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78734-62-0 | |

| Record name | 2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.